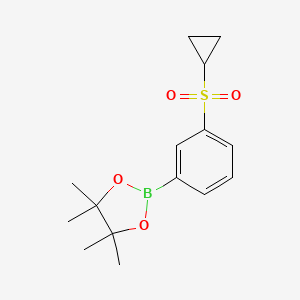

1-(Difluoromethoxy)-4-iodo-2-methylbenzene

Overview

Description

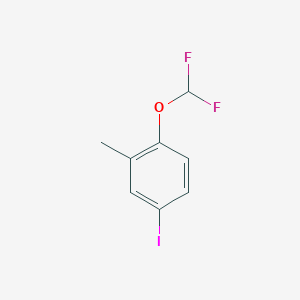

1-(Difluoromethoxy)-4-iodo-2-methylbenzene is a useful research compound. Its molecular formula is C8H7F2IO and its molecular weight is 284.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thermochemistry and Vaporization Studies

Research on halogen-substituted methylbenzenes, including iodo-substituted compounds similar to 1-(Difluoromethoxy)-4-iodo-2-methylbenzene, has focused on their thermochemical properties. These studies involve examining vapor pressures, vaporization, fusion, and sublimation enthalpies, essential for understanding the compound's behavior in various conditions. These properties are crucial in industrial applications where temperature stability and phase changes are important factors (Verevkin et al., 2015).

Catalytic Applications

Studies have also explored the use of similar iodobenzene compounds in catalytic processes, such as aminocarbonylation. These processes are integral in synthesizing various organic compounds, including pharmaceuticals and agrichemicals. The use of iodobenzene derivatives in these reactions showcases their utility in facilitating complex chemical transformations (Müller et al., 2005).

Solvent and Ligand Roles in Organometallic Chemistry

Partially fluorinated benzenes, akin to this compound, are recognized for their roles as solvents or ligands in organometallic chemistry. Their fluorine substituents impact their electron-donating abilities, influencing their interaction with metal centers. This attribute is vital in catalysis and synthesis reactions where the electronic nature of the solvent or ligand can significantly affect the outcome (Pike et al., 2017).

Biodegradation Studies

In environmental chemistry, the biodegradation of difluorobenzenes, which are structurally related to this compound, has been investigated. These studies are crucial in understanding how such compounds break down in the environment, particularly their use as intermediates in industrial processes. This research provides insights into the environmental impact and the potential for bioremediation of these compounds (Moreira et al., 2009).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been found to target specific proteins or enzymes . For instance, Zolbetuximab, a compound with a difluoromethoxy group, targets CLDN18.2, a protein involved in gastric cancer .

Mode of Action

Compounds with similar structures have been found to inhibit specific enzymes or proteins . For example, Pyroxasulfone, a compound with a difluoromethoxy group, inhibits the enzyme very-long-chain fatty acid elongase (VLCFAE) .

Biochemical Pathways

Compounds with similar structures have been found to affect specific biochemical pathways . For instance, compounds with a difluoromethoxy group have been used in the synthesis of nitrogen-containing heterocycles .

Pharmacokinetics

Compounds with similar structures have been studied for their pharmacokinetic properties .

Result of Action

Compounds with similar structures have been found to have specific effects . For instance, a compound with a difluoromethoxy group was found to inhibit TGF-β1-induced epithelial–mesenchymal transformation in vitro and bleomycin-induced pulmonary fibrosis in vivo .

Action Environment

It’s worth noting that the bioaccumulation of fluorinated compounds in water, air, and soil is a major concern .

Properties

IUPAC Name |

1-(difluoromethoxy)-4-iodo-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2IO/c1-5-4-6(11)2-3-7(5)12-8(9)10/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAWWKTVOGCDTHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426620.png)

![methyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1426624.png)

![4-Methoxy-2-(methylsulfonyl)benzo[d]thiazole](/img/structure/B1426629.png)

![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B1426631.png)

![1-methyl-3-{[(2-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1426635.png)